![molecular formula C16H10F3N B2378655 2-[3-(Trifluoromethyl)phenyl]quinoline CAS No. 396-84-9](/img/structure/B2378655.png)
2-[3-(Trifluoromethyl)phenyl]quinoline
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Description
“2-[3-(Trifluoromethyl)phenyl]quinoline” is a chemical compound with the molecular formula C16H10F3N . It is a derivative of quinoline, a nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of quinoline derivatives, including “2-[3-(Trifluoromethyl)phenyl]quinoline”, involves various synthetic methods such as cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . For instance, trifluorovinyl lithium was allowed to react with 2-trifluoromethylaniline at -78 °C to give 1,2,3-trifluoroquinoline .Molecular Structure Analysis
The molecular structure of “2-[3-(Trifluoromethyl)phenyl]quinoline” consists of a quinoline ring fused with a phenyl ring that carries a trifluoromethyl group . The average mass of this compound is 273.253 Da .Chemical Reactions Analysis
Quinoline derivatives, including “2-[3-(Trifluoromethyl)phenyl]quinoline”, can undergo a variety of chemical reactions. These include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[3-(Trifluoromethyl)phenyl]quinoline” include a molecular weight of 273.25 and a melting point of 51-52 °C . The compound is a pale yellow solid .Scientific Research Applications
Synthesis of Fluorinated Quinolines
Fluorinated quinolines, including 2-[3-(Trifluoromethyl)phenyl]quinoline, have been synthesized using a variety of methods, such as cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, and direct fluorinations . These compounds have been studied for their unique properties and potential applications .
Biological Activity
Fluorinated quinolines, including 2-[3-(Trifluoromethyl)phenyl]quinoline, have shown remarkable biological activity. They have been studied as potential inhibitors of various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .
Medical Applications
The trifluoromethyl group, which is present in 2-[3-(Trifluoromethyl)phenyl]quinoline, has been found in many FDA-approved drugs over the past 20 years . These drugs have been used for various diseases and disorders .
Agriculture
Some fluorinated quinolines have found application in agriculture . The specific applications of 2-[3-(Trifluoromethyl)phenyl]quinoline in this field are not mentioned, but it’s possible that it could have similar uses.
Components for Liquid Crystals
Fluorinated quinolines have also been used as components for liquid crystals . Again, while the specific use of 2-[3-(Trifluoromethyl)phenyl]quinoline is not mentioned, it could potentially have similar applications.
Cyanine Dyes
Quinolines, including fluorinated ones, have been used in the production of cyanine dyes . It’s possible that 2-[3-(Trifluoromethyl)phenyl]quinoline could be used in a similar manner.
properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N/c17-16(18,19)13-6-3-5-12(10-13)15-9-8-11-4-1-2-7-14(11)20-15/h1-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYIUGQFXUVOPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Trifluoromethyl)phenyl]quinoline |
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